Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 122224-57-1; molecular formula C₁₄H₁₄FNO₃; MW 263.26 g/mol) is a fluorinated 4-oxo-1,4-dihydroquinoline-3-carboxylate ester bearing an N1-ethyl substituent and a single fluorine atom at the C8 position. It belongs to the broader fluoroquinolone/quinolone chemical class, whose members are extensively studied as antibacterial agents targeting DNA gyrase and topoisomerase IV.

Molecular Formula C14H14FNO3
Molecular Weight 263.26 g/mol
Cat. No. B11855476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Molecular FormulaC14H14FNO3
Molecular Weight263.26 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C(=CC=C2)F)C(=O)OCC
InChIInChI=1S/C14H14FNO3/c1-3-16-8-10(14(18)19-4-2)13(17)9-6-5-7-11(15)12(9)16/h5-8H,3-4H2,1-2H3
InChIKeyOPZJNGQHQBUWCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate – Identity and Core Characteristics for Procurement


Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 122224-57-1; molecular formula C₁₄H₁₄FNO₃; MW 263.26 g/mol) is a fluorinated 4-oxo-1,4-dihydroquinoline-3-carboxylate ester bearing an N1-ethyl substituent and a single fluorine atom at the C8 position [1]. It belongs to the broader fluoroquinolone/quinolone chemical class, whose members are extensively studied as antibacterial agents targeting DNA gyrase and topoisomerase IV [2]. The compound is primarily utilised as a versatile synthetic intermediate for constructing more elaborated quinolone-based pharmacophores, including antiplasmodial and antibacterial lead candidates . Its commercial availability at ≥95% purity from multiple global suppliers makes it a readily accessible building block for medicinal chemistry and chemical biology programmes [1].

Why Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Fluoroquinolone derivatives are exquisitely sensitive to even single-atom modifications on the quinolone core. The presence or absence of an N1-alkyl group, the choice of C3 ester vs. carboxylic acid, and the exact halogenation pattern each independently govern lipophilicity, hydrogen-bonding capacity, metabolic stability, and target-enzyme affinity [1][2]. For instance, the N1-ethyl substituent increases computed logP by approximately 0.5 units and eliminates the sole hydrogen-bond donor relative to the N1-H analog, altering membrane permeability and oral absorption potential [1]. Furthermore, the C8-fluoro substituent provides a quantifiable antibacterial potency advantage over other 8-substituents (F > Cl > naphthyridine > H), as established in systematic structure–activity relationship (SAR) studies [2]. Consequently, substituting this compound with an N1-unsubstituted, C3-acid, or differently halogenated congener risks losing the precise physicochemical and pharmacological profile required for a given synthetic sequence or biological assay.

Quantitative Differential Evidence for Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate


Increased Lipophilicity and Elimination of H-Bond Donor vs. N1-Unsubstituted Analog

The N1-ethyl group on the target compound raises the computed XLogP3 from 2.1 (N1-H analog, CID 707160) to 2.6 and removes the sole hydrogen-bond donor (HBD count drops from 1 to 0) [1]. This modification simultaneously increases membrane permeability potential and eliminates a point of metabolic conjugation, which are critical parameters for oral bioavailability and intracellular accumulation in antibacterial drug development [2].

Lipophilicity Drug-likeness Physicochemical profiling

C8-Fluoro Substituent Confers Superior Antibacterial Potency Among 8-Substituted Quinolones

A foundational SAR study of 8-substituted quinoline-3-carboxylic acids established the rank order of in vitro antibacterial potency imparted by the C8 substituent: F > Cl > 1,8-naphthyridine > H > benzoxazine > NH₂ > NO₂ [1]. The 8-fluoro group consistently delivered the greatest enhancement of activity against both Gram-positive and Gram-negative organisms relative to other substituents. The target compound, bearing a single 8-fluoro substituent, inherits this favourable pharmacophoric feature, distinguishing it from 8-H, 8-Cl, or 8-nitro analogs that would predictably exhibit diminished antibacterial activity.

Structure–Activity Relationship Antibacterial 8-Substituent effects

C3-Ethyl Ester as a Protective and Prodrug-Enabling Functional Group

The C3-ethyl ester in the target compound serves a dual purpose: it protects the carboxylic acid during multi-step synthetic sequences (e.g., nucleophilic aromatic substitution at C7) and can later be hydrolysed to the active C3-carboxylic acid pharmacophore . This is mechanistically significant because the free C3-carboxylic acid is essential for binding to the DNA gyrase–DNA complex [1]. The ester form therefore offers a 'masked' carboxylic acid strategy that is not available with the corresponding C3-acid analog (CAS 1018135-10-8, which would require re-protection). In the synthesis of lomefloxacin, for example, the ethyl ester intermediate is carried through multiple steps before final hydrolysis to the active acid [2].

Prodrug design Synthetic intermediate Quinolone ester

N1-Ethyl Substituent as an Optimal Group for Antibacterial Quinolone Activity

Extensive SAR campaigns have identified N1-ethyl and its bioisosteres (fluoroethyl, methylamino, methoxy) as optimal substituents for antibacterial quinolone activity [1]. Compared to N1-H analogs, N1-alkylated derivatives consistently exhibit enhanced antibacterial potency, likely due to improved lipophilicity and altered conformational preferences [1][2]. In one study of 1-substituted-6-fluoroquinolones, the 1-ethyl, 1-(2-fluoroethyl), and 1-vinyl derivatives showed in vitro activities as potent as the corresponding 7-(1-piperazinyl) reference compounds, whereas larger N1 substituents caused activity loss [2]. The target compound's N1-ethyl group thus places it at the established activity maximum for this vector.

N1 substitution Antibacterial optimisation Fluoroquinolone SAR

Optimal Procurement and Application Scenarios for Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate


Medicinal Chemistry: Synthesis of C7-Diversified 8-Fluoroquinolone Libraries

The target compound serves as an ideal core scaffold for parallel synthesis of C7-substituted quinolone libraries. Its C3-ethyl ester protects the carboxylic acid during nucleophilic aromatic substitution at C7, while the N1-ethyl and C8-fluoro groups provide the optimal pharmacophoric framework identified in quinolone SAR [1]. Libraries generated from this scaffold can probe C7 substituent effects on antibacterial potency, DNA gyrase inhibition, and mammalian cytotoxicity without requiring de novo scaffold synthesis for each analog [2].

Anti-Plasmodial Lead Optimisation Using 8-Fluoroquinolone Intermediates

Halogenated 4-quinolones bearing an 8-fluoro substituent have demonstrated antiplasmodial activity, and the N1-unsubstituted analog (CAS 71083-06-2) is a documented intermediate for such programmes [1]. The N1-ethyl analog (target compound) extends this utility by offering enhanced lipophilicity (ΔXLogP3 = +0.5) and reduced hydrogen-bond donor count relative to the N1-H parent, properties associated with improved membrane permeability in Plasmodium-infected erythrocytes [1][2]. The ethyl ester can be retained or hydrolysed to the acid depending on the target product profile.

Physicochemical Property Benchmarking in Fluoroquinolone Drug Design

The target compound's well-defined computed properties—XLogP3 = 2.6, TPSA = 46.6 Ų, zero H-bond donors, and MW = 263.26—place it in a favourable region of drug-like chemical space [1]. It can be employed as a reference compound for calibrating computational models of quinolone permeability, solubility, and metabolic stability, or as a control in assays comparing ester vs. acid prodrug activation kinetics [2].

Process Chemistry: Scalable Intermediate for Fluoroquinolone Antibiotic Production

The compound is commercially available at ≥95% purity from multiple suppliers and is classified as non-hazardous for transport, facilitating bulk procurement for pilot-scale synthesis [1]. In established fluoroquinolone manufacturing routes (e.g., lomefloxacin), ethyl ester intermediates analogous to this compound are carried through alkylation, amination, and hydrolysis steps [2]. The 8-fluoro substitution pattern further enables late-stage diversification via regioselective nucleophilic displacement, which is accelerated by the electron-withdrawing effect of the 8-fluoro atom [3].

Quote Request

Request a Quote for Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.